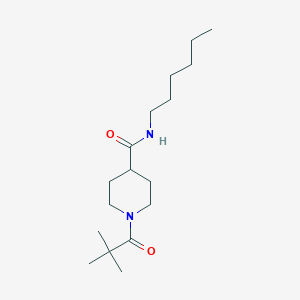![molecular formula C12H15N3OS B4716843 2-[(3-cyano-2-pyridinyl)thio]-N,N-diethylacetamide](/img/structure/B4716843.png)
2-[(3-cyano-2-pyridinyl)thio]-N,N-diethylacetamide
描述
2-[(3-cyano-2-pyridinyl)thio]-N,N-diethylacetamide (CPDA) is a chemical compound that belongs to the class of thioamides. CPDA has been extensively studied for its potential application in scientific research, especially in the field of medicinal chemistry. The compound has shown promising results in various studies, and its unique chemical properties make it an attractive candidate for further research.
作用机制
The mechanism of action of 2-[(3-cyano-2-pyridinyl)thio]-N,N-diethylacetamide is not fully understood, but it is believed to act by inhibiting various enzymes and proteins involved in cell growth, proliferation, and inflammation. The compound has been shown to inhibit the activity of various kinases, including JAK2 and STAT3, which are involved in cell signaling pathways. 2-[(3-cyano-2-pyridinyl)thio]-N,N-diethylacetamide has also been shown to inhibit the activity of NF-κB, a protein complex involved in the regulation of inflammation.
Biochemical and Physiological Effects
2-[(3-cyano-2-pyridinyl)thio]-N,N-diethylacetamide has been shown to have various biochemical and physiological effects. The compound has been shown to induce apoptosis in cancer cells by activating caspase-3 and -9. 2-[(3-cyano-2-pyridinyl)thio]-N,N-diethylacetamide has also been shown to inhibit the expression of various genes involved in cell proliferation, including cyclin D1 and c-Myc. Additionally, 2-[(3-cyano-2-pyridinyl)thio]-N,N-diethylacetamide has been shown to inhibit the production of various pro-inflammatory cytokines, including TNF-α and IL-6.
实验室实验的优点和局限性
2-[(3-cyano-2-pyridinyl)thio]-N,N-diethylacetamide has several advantages for use in lab experiments. The compound is relatively easy to synthesize and has good stability under various conditions. 2-[(3-cyano-2-pyridinyl)thio]-N,N-diethylacetamide has also been shown to have low toxicity in various cell lines, making it a potential candidate for further in vivo studies. However, the compound has some limitations, including its limited solubility in aqueous solutions, which may affect its bioavailability.
未来方向
There are several potential future directions for research on 2-[(3-cyano-2-pyridinyl)thio]-N,N-diethylacetamide. One area of research could be to further investigate the mechanism of action of the compound, particularly its effects on various signaling pathways involved in cell growth, proliferation, and inflammation. Another area of research could be to explore the potential use of 2-[(3-cyano-2-pyridinyl)thio]-N,N-diethylacetamide in combination with other drugs for the treatment of various diseases, including cancer and inflammatory disorders. Additionally, further studies could be conducted to investigate the pharmacokinetics and pharmacodynamics of 2-[(3-cyano-2-pyridinyl)thio]-N,N-diethylacetamide in vivo, which could provide valuable information for the development of potential therapeutic agents.
科学研究应用
2-[(3-cyano-2-pyridinyl)thio]-N,N-diethylacetamide has been extensively studied for its potential application in medicinal chemistry. The compound has shown promising results in various studies, including its activity against cancer cells, bacterial infections, and inflammation. 2-[(3-cyano-2-pyridinyl)thio]-N,N-diethylacetamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. The compound has also been shown to have antibacterial activity against various strains of bacteria, including MRSA. Additionally, 2-[(3-cyano-2-pyridinyl)thio]-N,N-diethylacetamide has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of various inflammatory disorders.
属性
IUPAC Name |
2-(3-cyanopyridin-2-yl)sulfanyl-N,N-diethylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3OS/c1-3-15(4-2)11(16)9-17-12-10(8-13)6-5-7-14-12/h5-7H,3-4,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEMNRIUZOMIUCD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)CSC1=C(C=CC=N1)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[5-(2-{[2-(4-methylphenoxy)ethyl]thio}phenyl)-1,3,4-thiadiazol-2-yl]-4-nitrobenzamide](/img/structure/B4716760.png)
![N-[1-(1-ethyl-1H-pyrazol-5-yl)ethyl][1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4716763.png)
![1-methyl-4-[(1-{[4-(methylthio)phenyl]sulfonyl}-4-piperidinyl)carbonyl]piperazine](/img/structure/B4716770.png)

![2-(butylamino)-6-cyclopropyl-8-(difluoromethyl)pyrido[3',2':4,5]thieno[3,2-b][1,3]thiazolo[4,5-d]pyridin-4(5H)-one](/img/structure/B4716785.png)
![1-(4-ethylphenyl)-5-{[5-(4-morpholinyl)-2-furyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4716808.png)
![methyl {[4-ethyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B4716811.png)
![N-(4-sec-butylphenyl)-N'-[1-(2,4-dichlorophenyl)ethyl]urea](/img/structure/B4716814.png)
![N-(3-{[2-(4-nitrophenoxy)acetyl]amino}phenyl)pentanamide](/img/structure/B4716816.png)
![2-[4-(6-nitro-2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]-5-(4-nitrophenyl)-2,4-pentadienenitrile](/img/structure/B4716833.png)


![5-{3-chloro-4-[2-(4-ethylphenoxy)ethoxy]benzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4716857.png)
![N'-[2-(4-chlorophenoxy)acetyl]butanohydrazide](/img/structure/B4716861.png)